(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride
Description
“(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride” is a chiral amino alcohol hydrochloride derivative characterized by a 4-bromo-2-methylphenyl substituent and an R-configuration at the stereogenic center. The compound’s structure includes a propan-1-ol backbone with an amino group at the third carbon, a bromine atom at the para position, and a methyl group at the ortho position of the aromatic ring. This unique substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or receptor-targeted studies.
Properties
IUPAC Name |
(3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7-6-8(11)2-3-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCMZGULJUIZHV-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CCO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](CCO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Studies
Research indicates that (R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride may have neurotropic effects, potentially aiding in the treatment of neurodegenerative diseases. In vitro studies have shown its ability to stimulate neurite outgrowth in neuronal cultures, suggesting a role in promoting neuronal regeneration and plasticity .
CFTR Potentiators
Recent studies have explored the compound's interaction with cystic fibrosis transmembrane conductance regulator (CFTR) proteins. Compounds similar to this compound have been identified as potential CFTR potentiators, which could enhance chloride ion transport in epithelial cells, providing therapeutic avenues for cystic fibrosis .
Materials Science
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates, making it valuable in industrial applications where metal integrity is critical .
Case Studies
Neurotropic Activity Study
In a study focusing on neurotropic activity, this compound was tested for its ability to induce neurite outgrowth in PC12 cells. The results demonstrated that at certain concentrations, the compound significantly increased neurite length and branching compared to controls, indicating its potential as a neuroprotective agent .
Corrosion Inhibition Research
A study assessing the effectiveness of this compound as a corrosion inhibitor found that it reduced corrosion rates by up to 80% in 1M HCl solutions. The mechanism involved adsorption onto the metal surface, forming a barrier that prevents aggressive ions from penetrating .
Mechanism of Action
The mechanism by which (R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets and pathways. The compound's amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to “(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride” vary in substituent positions, halogen atoms, stereochemistry, or absence of methyl groups. Below is a detailed comparison based on the provided evidence:
Structural and Functional Differences
Impact of Structural Variations
Substituent Position and Halogen Type: The 4-bromo-2-methylphenyl group in the target compound enhances steric bulk and lipophilicity compared to analogs like 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (lacking methyl) . Bromine’s larger atomic radius and polarizability may facilitate stronger halogen bonding compared to chlorine in (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .
Stereochemistry: The R-configuration in the target compound contrasts with the S-configuration in (S)-2-Amino-3-phenylpropan-1-ol hydrochloride, which may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .
Hydrochloride Salt: Compounds lacking the hydrochloride salt (e.g., (R)-3-Amino-3-(4-bromophenyl)propan-1-ol) exhibit reduced solubility in polar solvents, impacting bioavailability .
Biological Activity
(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride, with the CAS number 2703745-69-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15BrClNO
- Molecular Weight : 280.59 g/mol
- CAS Number : 2703745-69-9
- Purity : Typically above 95% in commercial preparations.
The compound is characterized by the presence of a bromo-substituted aromatic ring, which is known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial and antifungal properties. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Neuropharmacological Effects : The structure of this compound suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
Antimicrobial Efficacy
A series of in vitro studies have been conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These results highlight the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Neuropharmacological Studies
Research has indicated that compounds similar in structure to this compound may exhibit neuroprotective effects. For example, studies on related amino alcohols have shown promise in modulating neurotransmitter release and protecting neuronal cells from oxidative stress.
Case Studies
- Case Study on Antibacterial Activity : A study published in MDPI evaluated a range of alkaloids, including derivatives similar to (R)-3-Amino compounds, demonstrating that halogen substitutions significantly enhance antibacterial activity against resistant strains of bacteria .
- Neuroprotective Potential : Another investigation explored the neuroprotective effects of amino alcohols in models of neurodegenerative diseases, suggesting that these compounds may reduce apoptosis in neuronal cells .
Preparation Methods
Table 1: Common Starting Materials
Synthetic Routes and Reaction Mechanisms
Asymmetric Hydrogenation
The most widely reported method involves asymmetric hydrogenation of a ketone intermediate. For example, 3-(4-bromo-2-methylphenyl)-3-oxopropan-1-ol is subjected to hydrogenation using a chiral Ru-BINAP catalyst, achieving enantiomeric excess (ee) >98%. The reaction proceeds under 50–100 bar H₂ pressure at 40–60°C in methanol, yielding the (R)-amino alcohol after workup.
Reaction Equation:
Chiral Resolution of Racemic Mixtures
Alternative approaches resolve racemic mixtures using chiral acids (e.g., tartaric acid) or enzymes. For instance, lipase-mediated kinetic resolution of 3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol acetates achieves 90–95% ee, though this method suffers from lower yields (50–60%) compared to asymmetric catalysis.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or isopropanol at 0–5°C to precipitate the hydrochloride salt. Crystallization from n-propanol/water mixtures enhances purity (>99.5% by HPLC).
Industrial-Scale Production Methods
Industrial processes optimize for cost and scalability:
Continuous Flow Hydrogenation
Fixed-bed reactors with immobilized Ru catalysts enable continuous asymmetric hydrogenation, reducing catalyst loading by 40% and improving throughput.
Solvent Recycling Systems
Ethanol and isopropanol are recovered via distillation, lowering waste generation. A case study reported a 30% reduction in solvent costs using this approach.
Table 2: Industrial Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 0.5–1.0 mol% | |
| Hydrogen pressure | 50 bar | |
| Crystallization yield | 85–90% | |
| Purity after crystallization | >99.5% |
Critical Reaction Conditions and Optimization
Temperature Control
Hydrogenation efficiency drops above 60°C due to catalyst deactivation. Maintaining 40–50°C ensures optimal activity.
Solvent Selection
Methanol outperforms THF or DMF in asymmetric hydrogenation, providing higher ee values (98% vs. 85–90%).
Acid Stoichiometry in Salt Formation
A 1:1.05 molar ratio of free base to HCl minimizes residual free amine without causing excessive acidity.
Analytical Characterization and Quality Control
HPLC Analysis: A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).
PXRD: The hydrochloride salt exhibits characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°, confirming crystalline Form A .
Q & A
Q. Basic
- Chiral stationary phase (CSP) HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers. Validate purity with ≥99% enantiomeric excess (ee).
- Circular dichroism (CD) spectroscopy : Compare optical rotation with a certified (R)-enantiomer reference standard .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) to favor (R)-configuration formation during the Mannich step .
How should researchers design experiments to study stereochemical effects on biological activity?
Q. Advanced
- Comparative assays : Test (R)- and (S)-enantiomers in receptor-binding or enzyme-inhibition assays (e.g., GPCR targets common to amino alcohol pharmacophores).
- Structural analysis : Use X-ray crystallography (as in ) to correlate absolute configuration with activity.
- Molecular docking : Compare enantiomer binding affinities using software like AutoDock Vina, referencing crystallographic data .
What analytical techniques are recommended for characterizing this compound?
Q. Basic
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (4-bromo-2-methylphenyl group).
- X-ray powder diffraction (XRPD) : Confirm crystalline form stability under storage conditions .
How can discrepancies in spectroscopic data between synthetic batches be resolved?
Q. Advanced
- By-product identification : Use LC-MS to detect impurities (e.g., dehalogenated derivatives or Mannich adducts).
- Isotopic labeling : Introduce 13C-labeled formaldehyde during synthesis to trace reaction pathways via NMR .
- Batch comparison : Apply principal component analysis (PCA) to FTIR or Raman spectra for multivariate statistical analysis of batch consistency .
What metabolic pathways are predicted for this compound in pharmacological studies?
Q. Advanced
- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the methyl group or deamination).
- Phase II conjugation : Screen for glucuronidation or sulfation using UDP-glucuronosyltransferase (UGT) assays.
- Structural analogs : Cross-reference with (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (), which undergoes oxidation at the hydroxyl group .
How can reaction conditions be optimized to minimize by-products?
Q. Advanced
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (ethanol vs. THF), and formaldehyde equivalents.
- In-line monitoring : Use ReactIR™ to track amine intermediate formation in real time.
- By-product suppression : Add scavengers (e.g., molecular sieves) to sequester excess formaldehyde .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
How can the hydrochloride salt impact solubility and purification?
Q. Advanced
- Solubility : The hydrochloride salt enhances water solubility (critical for in vivo studies). Test pH-dependent solubility (e.g., 1–6 mg/mL in PBS pH 7.4).
- Recrystallization : Optimize solvent mixtures (ethanol/water, 3:1 v/v) for high-purity crystals .
What strategies are recommended for impurity profiling?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
